molecular formula C19H16N4O4S B12181569 N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B12181569
M. Wt: 396.4 g/mol
InChI Key: MYIWGOKAFVAINM-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzo[d]thiazole ring and a phthalazinone moiety, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the phthalazinone moiety: This can be synthesized by the reaction of phthalic anhydride with hydrazine, followed by methylation to introduce the methoxy groups.

    Coupling reaction: The final step involves coupling the benzo[d]thiazole derivative with the phthalazinone derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Interacting with nucleic acids: Binding to DNA or RNA to influence gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(1H-indol-3-yl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-(quinolin-2-yl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)acetamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is unique due to the presence of both the benzo[d]thiazole and phthalazinone moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C19H16N4O4S/c1-26-13-8-7-11-9-20-23(18(25)16(11)17(13)27-2)10-15(24)22-19-21-12-5-3-4-6-14(12)28-19/h3-9H,10H2,1-2H3,(H,21,22,24)

InChI Key

MYIWGOKAFVAINM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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